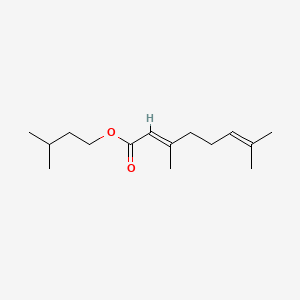
6-Nitroisochroman
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochromic Tracer in Organic Liquids
6-Nitroisochroman, identified as 6-nitro BIPS, has been utilized as a photochromic tracer in organic liquids. Its ability to change color under light exposure enables repeated use in closed-loop systems, crucial for large-scale experiments. This property was particularly effective in studying the axial dispersion of ethanol-glycerol mixtures in packed columns, with colorimetric monitoring at various locations (Cevey & Stockar, 1985).
Synthesis of Nitro and Amino N-Heterocycles
6-Nitroisochroman, specifically 2-Methyl-3-nitrochromone, reacts with various reagents to form nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole. These derivatives can be converted to amino compounds, showcasing the compound's role in creating a wide range of chemical structures (Takagi et al., 1987).
Photochromism and Optical Applications
The photochromic properties of 6-Nitroisochroman make it suitable for applications in optical information storage devices. The compound undergoes photo-triggered linkage isomerization, which is crucial for the development of such technologies (Rack, Winkler, & Gray, 2001).
Molecular Computing
In molecular computing, 6-Nitro-BIPS is used for switching states in photochromic molecules with light. This has implications for enhancing imaging contrast, altering enzyme activity, and modifying protein interactions, highlighting its potential in computing interfacing with biological systems (Chaplin, Krasnogor, & Russell, 2011).
Photoactive Ruthenium Nitrosyls
6-Nitroisochroman derivatives, like 6-Nitro-BIPS, are explored for their capacity to release nitric oxide under light, making them potential candidates for NO donors in various medical and biological applications (Rose & Mascharak, 2008).
Nonlinear Optical Properties
6-Nitro-BIPS, when composited with materials like graphene oxide or N719, shows enhanced nonlinear optical properties. This improvement is due to photoinduced electron and energy transfer, making it a promising candidate for optoelectronic and photonic devices (Yang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-nitro-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-2-1-8-6-13-4-3-7(8)5-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBMEWOVRPAVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442686 | |
| Record name | 6-nitroisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroisochroman | |
CAS RN |
207804-97-5 | |
| Record name | 6-nitroisochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[Bis(propylsulfanyl)methyl]benzene](/img/structure/B1624473.png)
![[(1R,2R,3S)-(+)-1,2-Dimethyl-2,3-bis(diphenylphosphinomethyl)cyclopentyl]methanol](/img/structure/B1624474.png)